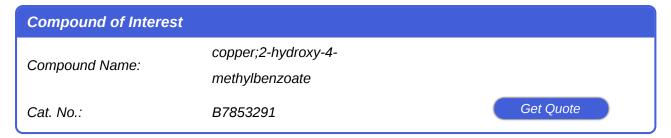


Technical Guide: Copper(II) Complexes of 2-Hydroxy-4-Methylbenzoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of copper(II) complexes involving the ligand 2-hydroxy-4-methylbenzoate. While a specific CAS number for the discrete coordination complex "copper;2-hydroxy-4-methylbenzoate" is not readily found in public databases, this document will focus on the synthesis, properties, and potential biological activities of such complexes, drawing from available data on the ligand and related copper-containing compounds. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development.

Ligand and Precursor Information

The ligand of interest is methyl 2-hydroxy-4-methylbenzoate, a derivative of benzoic acid. The properties of this ligand and its parent acid are crucial for the synthesis and characterization of its copper complexes.

Chemical Identification



| Compound Name | Synonym(s) | CAS Number | Molecular Formula | Molecular Weight |
|---|-------------------------------|--------------|----------------------|---------------------|
| Methyl 2- hydroxy-4- methylbenzoate | Methyl 4- methylsalicylate | 4670-56-8[1] | С9Н10О3 | 166.17 g/mol [2] |
| 4-Hydroxy-2- methylbenzoic acid | 578-39-2[3] | С8Н8О3 | 152.15 g/mol [3] | |

Synthesis of Copper(II) 2-Hydroxy-4-Methylbenzoate Complexes: A Proposed Protocol

While a specific protocol for "copper;2-hydroxy-4-methylbenzoate" is not detailed in the available search results, a general method for the synthesis of copper(II) carboxylate complexes can be adapted. The following is a proposed experimental protocol based on common laboratory practices for the synthesis of similar coordination compounds.

Materials and Equipment

- Methyl 2-hydroxy-4-methylbenzoate
- Copper(II) acetate monohydrate
- Methanol
- Round-bottom flask
- · Reflux condenser
- Magnetic stirrer with hotplate
- Büchner funnel and filter paper
- Standard laboratory glassware



Experimental Procedure

- Dissolution of Ligand: Dissolve a specific molar equivalent of methyl 2-hydroxy-4methylbenzoate in methanol in a round-bottom flask with gentle heating and stirring.
- Addition of Copper Salt: In a separate vessel, dissolve one molar equivalent of copper(II)
 acetate monohydrate in a minimal amount of methanol.
- Reaction: Slowly add the copper(II) acetate solution to the ligand solution while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a designated period (e.g., 2-4 hours) to ensure the completion of the reaction.
- Isolation of Product: After cooling to room temperature, the resulting precipitate can be collected by vacuum filtration using a Büchner funnel.
- Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent.
- Characterization: The final product should be characterized by techniques such as FTIR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity.

Potential Biological Activity and Signaling Pathways

Copper complexes, particularly those with ligands possessing biological activity, are of significant interest in drug development. Copper is an essential trace element involved in numerous biological processes, and its complexes have shown promise as therapeutic agents.

Copper-Mediated Signaling in Inflammation

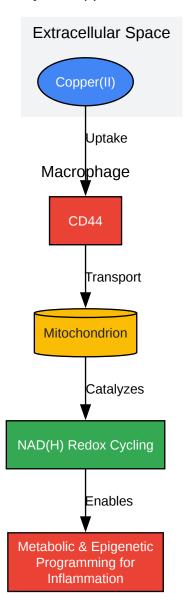
Recent research has highlighted the role of copper in inflammatory signaling. The cell surface glycoprotein CD44 has been shown to mediate the uptake of copper into inflammatory macrophages.[4] This influx of copper can influence the metabolic and epigenetic programming of these immune cells. Specifically, mitochondrial copper(II) can catalyze the redox cycling of NAD(H) by activating hydrogen peroxide.[4][5] This process is crucial for maintaining the NAD+ pool, which in turn supports the metabolic and epigenetic states associated with inflammation.



[4] Targeting this mitochondrial copper pool has been proposed as a therapeutic strategy to reduce inflammation.[4][5]

The following diagram illustrates a simplified representation of this copper-driven inflammatory pathway.

Conceptual Pathway of Copper-Mediated Inflammation





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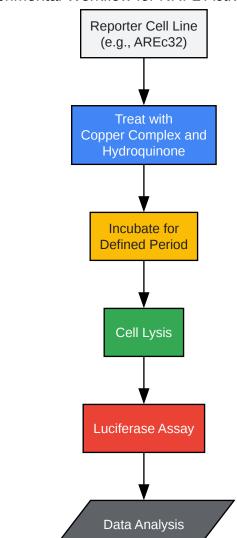
Caption: Copper uptake and its role in inflammatory macrophage programming.

NRF2 Signaling Pathway Activation

Copper can also play a role in the activation of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[6] Copper-mediated redox cycling of hydroquinones to quinones can be a rate-limiting step in the activation of NRF2.[6] This suggests that copper complexes could modulate cellular responses to oxidative stress.

The workflow for investigating such a pathway is depicted below.





Experimental Workflow for NRF2 Activation Study

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Caption: Workflow for studying copper-mediated NRF2 pathway activation.

Conclusion

While the specific compound "copper;2-hydroxy-4-methylbenzoate" lacks a dedicated CAS number in the searched literature, this guide provides a framework for its synthesis and potential biological investigation. The known roles of copper in critical signaling pathways, such



as inflammation and oxidative stress response, suggest that copper complexes of 2-hydroxy-4-methylbenzoate could be promising candidates for further research in drug discovery and development. The provided protocols and pathway diagrams serve as a starting point for researchers to explore the therapeutic potential of this class of compounds.

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